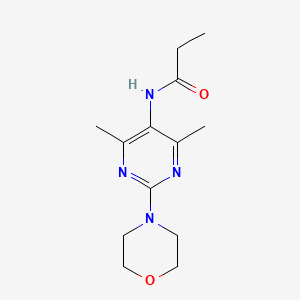

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide”, involves several methods . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction , and a copper-catalyzed cyclization of ketones with nitriles . These methods allow the synthesis of various pyrimidine derivatives with broad functional group tolerance .

科学的研究の応用

Synthesis and Biological Activity

Antimicrobial and Antitubercular Activities : A study explored the synthesis of new pyrimidine-azitidinone analogues, including those related to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide, showing significant antimicrobial and antitubercular activities. This research highlights the compound's potential as a precursor in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide : Another study detailed the synthesis of morpholine derivatives, including 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, an important intermediate for inhibiting tumor necrosis factor alpha and nitric oxide. This work provides a rapid and green synthetic method, underscoring its importance in developing anti-inflammatory agents (Lei et al., 2017).

Analgesic and Anti-Inflammatory Agents : The synthesis of novel compounds derived from visnagenone and khellinone, which demonstrated significant analgesic and anti-inflammatory activities, was also reported. This includes derivatives of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide, showcasing its potential as a framework for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Functionalized Tetrahydropyrimidin-2-thiones Synthesis : Research on the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted one-pot reactions provided insight into the versatility of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide in synthesizing compounds with potential pharmacological activities (Liu et al., 2014).

特性

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-5-7-19-8-6-17/h4-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUILJDBSLJBJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2932041.png)